5,5'-Dimethoxy-2,2'-bipyridine

Overview

Description

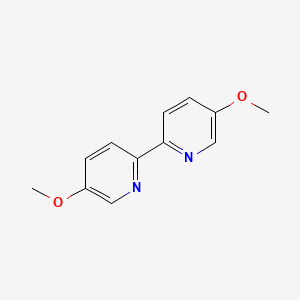

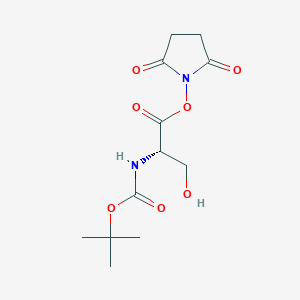

5,5’-Dimethoxy-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is also known as 2,2’-Bi (5-methoxypyridine) .

Synthesis Analysis

The synthesis of 5,5’-Dimethoxy-2,2’-bipyridine related compounds has been reported in the literature. For instance, a Co(II) compound was prepared by reacting Co(NO3)2·6H2O, 5,5’-dimethyl-2,2’-bipyridine ligand, and Na(SCN). The nano-scale size of the compound was synthesized using a sonochemical process .Molecular Structure Analysis

The molecular structure of 5,5’-Dimethoxy-2,2’-bipyridine consists of two pyridyl (C5H4N) rings . The structure is colorless and soluble in organic solvents and slightly soluble in water .Chemical Reactions Analysis

5,5’-Dimethoxy-2,2’-bipyridine has been used in various chemical reactions. For example, it has been used as a ligand for lanthanide ions . It has also been used in the manufacture of diquat .Physical And Chemical Properties Analysis

5,5’-Dimethoxy-2,2’-bipyridine has a melting point of 130-133 °C and a predicted boiling point of 361.3±42.0 °C. It has a predicted density of 1.143±0.06 g/cm3 .Scientific Research Applications

1. Metal Complex Formation and Catalysis

5,5'-Dimethoxy-2,2'-bipyridine plays a significant role in forming complexes with various metals. For example, reactions of 6,6′-dimethoxy-2,2′-bipyridine with palladium(II) and platinum(II) have led to the formation of neutral and cationic adducts or cyclometalated derivatives. These compounds have been explored for their potential in catalysis and materials science (Cocco et al., 2014).

2. Homogenous Catalysts in Chemical Reactions

Research has shown that dioxomolybdenum(VI) complexes with this compound and related ligands can function as homogenous catalysts in chemical reactions, such as the epoxidation of cyclooctene. These complexes exhibit high activity and selectivity, highlighting their potential in various chemical processes (Günyar et al., 2009).

3. Coordination Polymers

Coordination polymers synthesized with this compound have been investigated for their unique structural properties. These complexes demonstrate how the ligand can influence the formation and properties of coordination polymers, with potential applications in materials science (Marandi et al., 2012).

4. Liquid Crystalline Materials

The modification of this compound with various functional groups has led to the development of new families of mesomorphic compounds. These compounds exhibit rich thermotropic polymorphism and have potential applications in the field of liquid crystal technology (Douce et al., 1996).

5. Reduction of Carbon Dioxide

Complexes formed with this compound have shown improved catalytic activity in the reduction of carbon dioxide, a process vital for environmental chemistry and sustainable technologies (Smieja & Kubiak, 2010).

6. Solar Energy Conversion

In the context of renewable energy, copper(I) complexes of this compound have been studied for their potential use in dye-sensitized solar cells. This research contributes to the development of more efficient and sustainable solar energy technologies (Constable et al., 2009).

Safety and Hazards

Future Directions

The future directions of 5,5’-Dimethoxy-2,2’-bipyridine research could involve its potential use in various fields. For instance, it has been suggested that homoleptic CuI complexes based on substituted bipyridine ligands, including 5,5’-Dimethoxy-2,2’-bipyridine, could be used as model catalysts for partial oxygenation reactions .

properties

IUPAC Name |

5-methoxy-2-(5-methoxypyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-9-3-5-11(13-7-9)12-6-4-10(16-2)8-14-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRLOACZMMQQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C2=NC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)

![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)